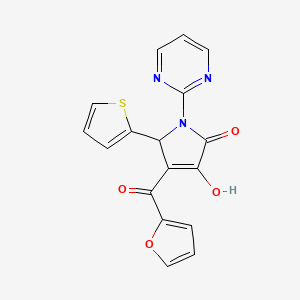

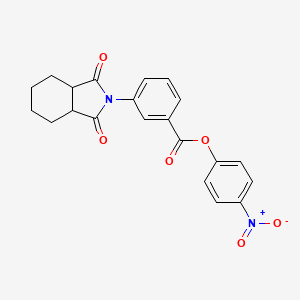

![molecular formula C15H20N4O3 B3988300 4-{[3-(dimethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988300.png)

4-{[3-(dimethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone

Descripción general

Descripción

The compound is a quinolinone derivative with a nitro group at the 3-position and a dimethylaminopropylamino group at the 4-position. Quinolinones are a class of compounds that are derivatives of quinoline, a heterocyclic aromatic organic compound. The presence of the nitro group and the dimethylaminopropylamino group suggests that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with the nitro group at the 3-position and the dimethylaminopropylamino group at the 4-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitro group and the dimethylaminopropylamino group. The nitro group is electron-withdrawing, which could make the compound more reactive. The dimethylaminopropylamino group could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature. The presence of the nitro group could make the compound relatively polar, which could influence its solubility properties .Aplicaciones Científicas De Investigación

Surfactant Production

This compound is structurally related to dimethylaminopropylamine (DMAPA) , which is a key ingredient in the synthesis of surfactants such as cocamidopropyl betaine . These surfactants are widely used in personal care products, including soaps, shampoos, and cosmetics, due to their skin-friendly properties and ability to create fine-bubble foam .

Polymer Research

The related DMAPA is utilized in the copolymerization with monomers like n-dodecyl acrylate or n-dodecyl methacrylate . This process is significant in creating polymers with controlled compositional heterogeneity, which is crucial for developing new materials with specific properties for industrial applications .

Anticancer Research

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. The structure allows for the creation of various analogs that can be tested against different types of human cancer cells, offering a pathway for the development of new anticancer drugs .

Antitumor Activity

Recent studies have designed and synthesized a series of derivatives by introducing different groups at specific positions of the compound’s structure. These modifications have shown to increase the in vitro antitumor activity against various cancer cell lines, suggesting potential therapeutic applications .

Dyeing Polyester Fabrics

Enaminone-based azo dyes derived from similar compounds have been used to explore color depth, intensity, and fastness characteristics of polyester fabrics. This application is particularly relevant in the textile industry for producing vibrant and durable colored fabrics .

Viscosity Modifiers for Lubricating Oils

Amine-containing organo-soluble (meth)acrylic copolymers, which can be synthesized using related amines, serve as effective viscosity modifiers for lubricating oils. These modifiers are essential for maintaining the performance and longevity of mechanical systems .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .

Mode of Action

It is known that indole derivatives, which this compound is a part of, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways likely contribute to the compound’s overall biological activity.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound likely has a wide range of molecular and cellular effects.

Propiedades

IUPAC Name |

4-[3-(dimethylamino)propylamino]-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-17(2)10-6-9-16-13-11-7-4-5-8-12(11)18(3)15(20)14(13)19(21)22/h4-5,7-8,16H,6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVAHGZEIIHVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-fluorophenyl)ethyl]-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988231.png)

![2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B3988239.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3988245.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3988262.png)

![1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide](/img/structure/B3988269.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3988270.png)

![ethyl 1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3988286.png)

![4-{[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B3988303.png)

![2-(diethylamino)ethyl 4-{[N-(cyclohexylcarbonyl)glycyl]amino}benzoate hydrochloride](/img/structure/B3988319.png)